molecular formula C9H11BO3 B069098 (4-Propionylphenyl)boronic acid CAS No. 186498-36-2

(4-Propionylphenyl)boronic acid

Cat. No. B069098
M. Wt: 177.99 g/mol
InChI Key: SUXBGJJJOLDLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of boronic acids often involves the conversion of aryl halides to boronic acids using various boron sources. A general approach for the synthesis of (4-Propionylphenyl)boronic acid might involve a palladium-catalyzed cross-coupling reaction of a suitable aryl halide precursor with a boron compound. For instance, heterocyclic boronic acids can be synthesized through reactions that might share similarities with the synthesis of (4-Propionylphenyl)boronic acid, highlighting the challenges and strategies in their production due to the reactivity of the boron atom and the need for specific functional group tolerance (Tyrrell & Brookes, 2003).

Molecular Structure Analysis

The molecular structure of (4-Propionylphenyl)boronic acid, like other boronic acids, features a trivalent boron atom bonded to two hydroxyl groups and an organic moiety — in this case, a propionylphenyl group. The sp2 hybridization of the boron atom results in a trigonal planar geometry around it. X-ray crystallography studies on similar compounds offer insights into their crystal packing and the interactions that stabilize their structures in the solid state (Zhang et al., 2017).

Chemical Reactions and Properties

Boronic acids participate in a variety of chemical reactions, leveraging their unique ability to form reversible bonds with diols and other Lewis bases. This property underpins their role in the Suzuki coupling reaction, where they react with aryl halides in the presence of a palladium catalyst to form biphenyl structures. The presence of functional groups like the propionyl group in (4-Propionylphenyl)boronic acid can influence its reactivity and the types of products formed in these reactions (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of boronic acids, including (4-Propionylphenyl)boronic acid, can vary widely depending on their molecular structure. Factors such as solubility in water or organic solvents, melting points, and boiling points are influenced by the nature of the substituents attached to the boron atom. Boronic acids tend to form dimers in solution through the reversible formation of boroxine rings, which can affect their physical properties (Hall, 2006).

Chemical Properties Analysis

The chemical properties of (4-Propionylphenyl)boronic acid are characterized by its ability to form reversible covalent bonds with diols, amino acids, and other Lewis bases. This reversible bonding is central to its role in dynamic covalent chemistry, enabling the formation of complex structures and its use in sensor technologies and materials science. The reactivity of boronic acids with diols is exploited in various applications, from sensing glucose levels to constructing complex molecular architectures (Bull et al., 2013).

Scientific Research Applications

  • Sustained Insulin Release

    Boronic acids are used in glucose responsive polymeric insulin delivery systems. They form interactions with cyclic diols leading to swelling of the delivery system and releasing the drug. Research has shown that boronic acid-conjugated chitosan nanoparticles can be used for the sustained release of insulin, indicating potential diabetes treatment applications (Siddiqui, Billa, Roberts, & Osei, 2016).

  • Sensing Applications

    The interaction of boronic acids with diols and strong Lewis bases makes them suitable for various sensing applications. They can be used in both homogeneous assays and heterogeneous detection in detecting saccharides and bioactive substances, among others. Their role in biological labeling, protein manipulation, and therapeutics has been acknowledged due to their key interaction with diols (Lacina, Skládal, & James, 2014).

  • Biomedical Applications

    Boronic acid polymers have shown value in the treatment of diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them suitable for developing new biomaterials. Despite their potential, they remain underutilized compared to other functional polymers (Cambre & Sumerlin, 2011).

  • Pharmaceutical Agents

    Boronic acid compounds are used in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics of antibodies that recognize biologically important saccharides. Their unique structural features are crucial in the surge of interest in their pharmaceutical applications (Yang, Gao, & Wang, 2003).

  • Chemical Synthesis

    Boronic acids play a vital role in the synthesis of biphenyls via palladium(0) catalyzed cross-coupling reactions with aryl halides (Suzuki reaction). They are valued for their synthetic utility and known biological activities (Tyrrell & Brookes, 2003).

  • Optical Modulation

    Phenyl boronic acids, including derivatives, are known to be binding ligands to pendant diols useful for saccharide recognition. They can be employed in optical modulation applications, including sensing and fluorescence modulation, by affecting the photoluminescence quantum yield (Mu et al., 2012).

Safety And Hazards

“(4-Propionylphenyl)boronic acid” is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contact with skin and eyes, and ingestion and inhalation .

Future Directions

Boronic acids, including “(4-Propionylphenyl)boronic acid”, are increasingly being used in diverse areas of research. Their interaction with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(4-propanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXBGJJJOLDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400714
Record name (4-Propanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-propanoylphenyl)boronic Acid

CAS RN

186498-36-2
Record name (4-Propanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Propionyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Propionylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Propionylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Propionylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Propionylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Propionylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Propionylphenyl)boronic acid

Citations

For This Compound
1
Citations
E Carrasco, P Gomez-Gutierrez, PM Campos… - European journal of …, 2021 - Elsevier
Interleukin-1β is a central mediator of innate immune responses and inflammation. It plays a key role in a wide variety of pathologies, ranging from autoinflammatory diseases to …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.